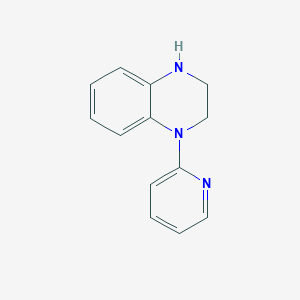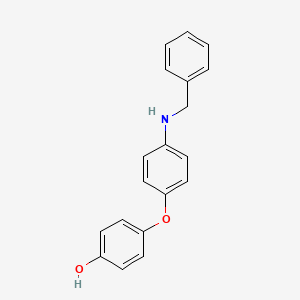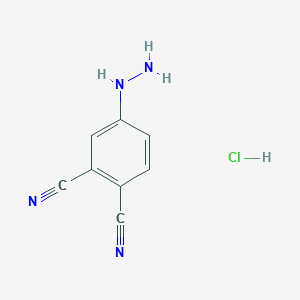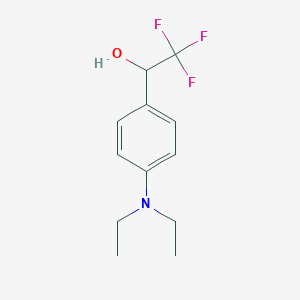![molecular formula C8H6ClN3O B13705985 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)
7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a pyridazine ring fused with a pyridine ring, with a chlorine atom at the 7th position and a methyl group at the 4th position. It is of significant interest in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate, followed by cyclization under acidic conditions to form the pyridazine ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-4-methylpyrido[3,4-D]pyrimidine
- 7-Chloro-4-methylpyrido[3,4-D]pyrazine
- 7-Chloro-4-methylpyrido[3,4-D]triazine
Uniqueness
7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H6ClN3O |
|---|---|
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
7-chloro-4-methyl-2H-pyrido[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C8H6ClN3O/c1-4-6-3-10-7(9)2-5(6)8(13)12-11-4/h2-3H,1H3,(H,12,13) |
Clave InChI |
YPOJVMKUGBKQRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=O)C2=CC(=NC=C12)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(4-Methyl-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13705942.png)

![Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13705947.png)





